Cas no 2137686-79-2 (7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid)

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-785197
- 2137686-79-2
- 7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
- 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
-
- インチ: 1S/C10H9BrO4/c1-14-6-2-5-3-8(10(12)13)15-9(5)7(11)4-6/h2,4,8H,3H2,1H3,(H,12,13)
- InChIKey: HMFGJGRQNODMHI-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1OC(C(=O)O)C2)OC
計算された属性
- 精确分子量: 271.96842g/mol
- 同位素质量: 271.96842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 258
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 55.8Ų
7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785197-0.05g |
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
2137686-79-2 | 95% | 0.05g |
$948.0 | 2024-05-22 | |
Enamine | EN300-785197-0.1g |
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
2137686-79-2 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
Enamine | EN300-785197-2.5g |
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
2137686-79-2 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
Enamine | EN300-785197-5.0g |
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
2137686-79-2 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
Enamine | EN300-785197-1.0g |
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
2137686-79-2 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-785197-0.5g |
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
2137686-79-2 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
Enamine | EN300-785197-0.25g |
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
2137686-79-2 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
Enamine | EN300-785197-10.0g |
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
2137686-79-2 | 95% | 10.0g |
$4852.0 | 2024-05-22 |
7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid 関連文献
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acidに関する追加情報
7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid: A Comprehensive Overview
7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a structurally complex organic compound with the CAS registry number 2137686-79-2. This compound belongs to the class of benzofuran derivatives, which have garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to their unique properties and potential applications. The molecule features a benzofuran ring system with substituents at positions 5 and 7, including a methoxy group and a bromine atom, respectively. Additionally, the carboxylic acid group at position 2 imparts acidic properties to the molecule.
The synthesis of 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or other cross-coupling techniques. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for exploring stereo-specific biological activities. The compound's structure is particularly interesting due to its potential for bioisosteric replacements and its ability to participate in various supramolecular interactions.
From a pharmacological perspective, 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid has been investigated for its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits modulatory effects on key biological targets such as G-protein coupled receptors (GPCRs) and kinases. For instance, recent research highlights its ability to act as an antagonist for certain chemokine receptors, which could be therapeutically relevant in inflammatory diseases. Furthermore, its brominated moiety contributes to enhanced lipophilicity and stability against metabolic degradation, making it an attractive candidate for drug development.
In terms of material science applications, the compound's aromaticity and functional groups make it suitable for use in the synthesis of advanced materials such as coordination polymers or metal-organic frameworks (MOFs). The carboxylic acid group can act as a coordinating ligand, enabling the formation of stable metal complexes with potential applications in catalysis or sensing technologies. Recent studies have demonstrated its utility in constructing MOFs with high surface area and selective gas adsorption capabilities.
The structural versatility of 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid also lends itself to applications in agrochemicals and natural product synthesis. Its methoxy group provides electron-donating effects that can enhance bioactivity against plant pathogens or pests. Moreover, this compound serves as a valuable intermediate in the total synthesis of complex natural products with benzofuran frameworks.
From an analytical standpoint, the characterization of 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid has been facilitated by modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry. These methods provide insights into its molecular structure and purity, ensuring compliance with quality standards required for pharmaceutical or industrial applications.
In conclusion, 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid stands out as a multifaceted compound with promising applications across diverse scientific domains. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and beyond. As ongoing research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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